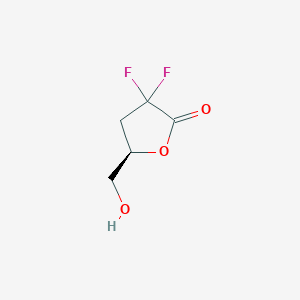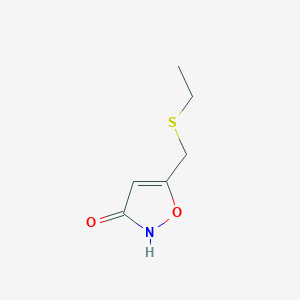
5-((ethylthio)methyl)isoxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Ethylthio)methyl)isoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((ethylthio)methyl)isoxazol-3(2H)-one typically involves the cycloaddition reaction of nitrile oxides with alkenes. This reaction is known as the 1,3-dipolar cycloaddition reaction. The nitrile oxide can be generated in situ from the corresponding oxime using an oxidizing agent such as chloramine-T or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions. For example, copper(I) or ruthenium(II) catalysts are commonly used in the cycloaddition reactions to improve yields and reaction rates. there is a growing interest in developing metal-free synthetic routes due to concerns about the toxicity and environmental impact of metal catalysts .
化学反応の分析
Types of Reactions
5-((Ethylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Isoxazolines, isoxazolidines
Substitution: Halogenated isoxazoles, amino isoxazoles
科学的研究の応用
5-((Ethylthio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals.
作用機序
The mechanism of action of 5-((ethylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets in biological systems. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The ethylthio group can also undergo metabolic transformations, leading to the formation of active metabolites that contribute to the compound’s biological effects .
類似化合物との比較
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole ring.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin that acts as an agonist for glutamate receptors.
Uniqueness
5-((Ethylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This functional group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the combination of the isoxazole ring and the ethylthio group can lead to unique interactions with biological targets, potentially resulting in novel therapeutic effects .
特性
分子式 |
C6H9NO2S |
|---|---|
分子量 |
159.21 g/mol |
IUPAC名 |
5-(ethylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H9NO2S/c1-2-10-4-5-3-6(8)7-9-5/h3H,2,4H2,1H3,(H,7,8) |
InChIキー |
FRQUNHWEDFGVAD-UHFFFAOYSA-N |
正規SMILES |
CCSCC1=CC(=O)NO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



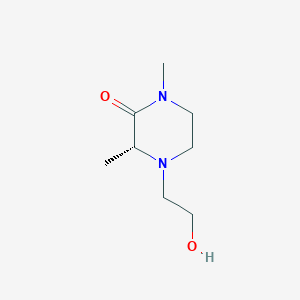
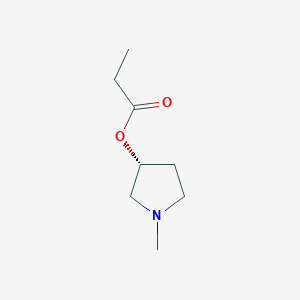
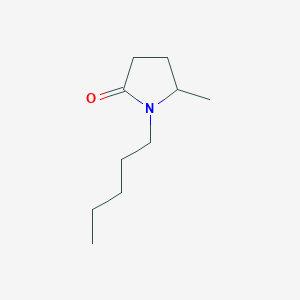
![(2-Chlorobenzo[d]oxazol-5-yl)methanol](/img/structure/B12867301.png)
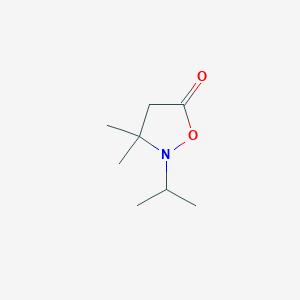
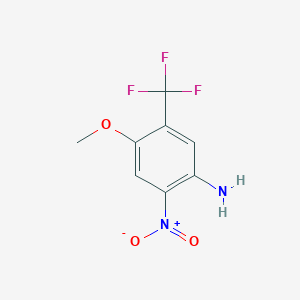
![2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12867323.png)
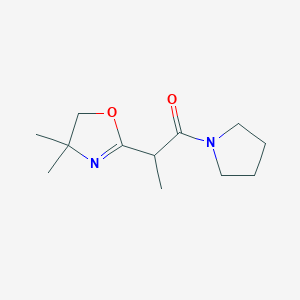
![6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12867332.png)
![1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12867334.png)


